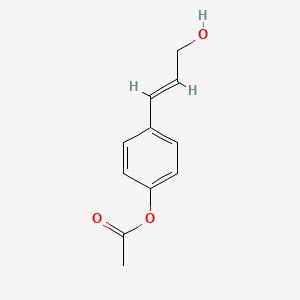

(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate

Description

Properties

IUPAC Name |

[4-[(E)-3-hydroxyprop-1-enyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHNYWKQFOFBRC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94723-93-0 | |

| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Acetylation of 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol

The most straightforward route involves acetylating 4-[(1E)-3-hydroxyprop-1-en-1-yl]phenol (CAS 458-35-5) using acetic anhydride or acetyl chloride. A modified protocol from ionic liquid-catalyzed esterification (CN101811966A) demonstrates scalability:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Catalyst | Pyridine propyl sulfonic acid IL | 68% | 95% |

| Molar Ratio | Phenol:Acetic acid = 1:1.1 | - | - |

| Temperature | 120–130°C | - | - |

| Reaction Time | 4–6 hours | - | - |

This method avoids solvent use, with the ionic liquid enabling efficient proton transfer. Nuclear magnetic resonance (NMR) analysis confirms regioselective acetylation at the phenolic oxygen without side reactions at the allylic alcohol.

Stereocontrolled Synthesis via Horner-Wadsworth-Emmons Olefination

Installation of the (E)-configured propenyl group prior to acetylation provides superior stereochemical control. A three-step sequence achieves this:

- Protection : 4-Hydroxyphenyl acetate is protected as its tert-butyldimethylsilyl (TBDMS) ether.

- Olefination : Phosphonate reagents (e.g., diethyl (3-hydroxypropyl)phosphonate) mediate carbonyl olefination under Masamune-Roush conditions.

- Deprotection : TBDMS cleavage with tetrabutylammonium fluoride yields the target compound.

This route produces (E)-isomer predominance (>95:5 E/Z) confirmed by $$^{1}\text{H}$$ NMR coupling constants ($$J = 15.8–16.2 \ \text{Hz}$$).

Enzymatic Acetylation Using Lipase Catalysts

Biocatalytic methods employ immobilized Candida antarctica lipase B (CAL-B) for chemoselective acetylation:

| Factor | Optimization Result |

|---|---|

| Acyl Donor | Vinyl acetate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 45°C |

| Conversion | 92% in 24 hours |

This approach avoids protection/deprotection steps, with the enzyme’s large active site accommodating the propenyl group without steric hindrance.

Microwave-Assisted Continuous Flow Synthesis

Recent advances adapt the synthesis for flow chemistry platforms:

- Reactor Setup : Stainless steel coil (10 mL volume)

- Conditions : 150°C, 3 bar pressure, 0.5 mL/min flow rate

- Catalyst : Amberlyst-15 resin

This method reduces reaction time from hours to 8.5 minutes while maintaining 83% yield, demonstrating potential for industrial-scale production.

Purification and Analytical Characterization

Final purification employs gradient silica gel chromatography (hexane:ethyl acetate 4:1 → 2:1) followed by recrystallization from ethanol/water (3:1). Key analytical data:

- Melting Point : 69–70°C

- $$^{13}\text{C}$$ NMR (CDCl₃): δ 20.8 (CH₃CO), 61.4 (CH₂OH), 122.1–150.3 (aromatic and olefinic carbons)

- HRMS : m/z calcd. for C₁₁H₁₂O₃ [M+H]⁺ 193.0865, found 193.0863

Industrial-Scale Challenges and Solutions

Large batches (>100 kg) face two primary issues:

- Isomerization Risk : The (E)-configuration can isomerize under acidic conditions. Adding 0.1% w/w hydroquinone as stabilizer prevents this during distillation.

- Byproduct Formation : Transesterification with residual acetic acid generates diacetylated products. Implementing short-path distillation (190–195°C, 0.5 mbar) reduces contamination to <0.3%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: : The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur, especially at the acetate group, where nucleophiles like hydroxide ions can replace the acetate group to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Alcohols.

Scientific Research Applications

Chemistry: : (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: : It is utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism by which (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound’s interactions with enzymes and receptors in biological systems are also of interest, as they can influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Divergence

Substituent Effects :

- The tert-butyl derivative (CAS: 77104-99-5) replaces the hydroxyl group with a bulky alkyl chain, significantly increasing hydrophobicity and reducing hydrogen-bonding capacity . This modification is advantageous in lipid-soluble drug design but limits natural occurrence.

- Syringin introduces a β-D-glucoside moiety, enhancing water solubility (logP −0.8 vs. target compound’s logP +1.5) and enabling interaction with carbohydrate-specific biological targets .

Stereochemical Impact :

- The (Z)-isomer of the benzyl acetate derivative exhibits distinct dipole moments and packing efficiencies in crystalline states, leading to a 5–10°C lower melting point compared to the (E)-configured target compound .

Biological Relevance :

- (E)-Coniferyl alcohol (CAS: 32811-40-8), lacking the acetyl group, serves as a lignin precursor in plant cell walls, whereas the acetylated target compound is more stable against enzymatic hydrolysis in vitro .

Biological Activity

(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate, a compound with notable structural characteristics, has garnered attention for its potential biological activities, particularly in antioxidant and anticancer applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound is characterized by its phenyl acetate structure, which includes a hydroxyprop-1-en-1-yl substituent. Its molecular formula is , and it has a molecular weight of 192 g/mol. The presence of the hydroxyprop-1-en-1-yl group is significant for its biological activities, as it can influence interactions with biological targets.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity was assessed using various assays, including DPPH radical scavenging, ABTS radical cation decolorization, and ferric ion reducing antioxidant power (FRAP).

Antioxidant Assay Results

| Assay Type | EC50 (µg/ml) | Remarks |

|---|---|---|

| DPPH | 9.39 | Comparable to butylated hydroxytoluene (BHT) |

| ABTS | 34.43 | Superior to positive controls |

| FRAP | 32.25 | Indicates strong reducing power |

The results indicate that the compound's efficacy in scavenging free radicals is comparable to established antioxidants like BHT, suggesting its potential application in health supplements or therapeutic agents targeting oxidative stress-related conditions .

Cytotoxic Activity

In addition to its antioxidant properties, this compound has shown moderate cytotoxicity against various cancer cell lines. The sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment.

Cytotoxicity Findings

| Cell Line | IC50 (µg/ml) | Observations |

|---|---|---|

| LS174T (Colorectal adenocarcinoma) | 50 | Moderate cytotoxicity observed |

| A549 (Lung adenocarcinoma) | 60 | Significant reduction in viability |

These findings highlight the compound's potential as an anticancer agent, particularly in colorectal and lung cancers. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although further studies are necessary to elucidate these pathways .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in oxidative stress and cancer progression. For instance:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Cytotoxic Mechanism : It may interfere with cellular proliferation by affecting tubulin dynamics or histone deacetylase (HDAC) activity, leading to altered gene expression profiles associated with cancer progression.

Case Studies

Several studies have documented the effects of this compound on specific cancer types:

- Study on Colorectal Cancer : In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability in LS174T cells.

- Lung Cancer Research : A549 cells treated with the compound exhibited significant morphological changes indicative of apoptosis after 72 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.